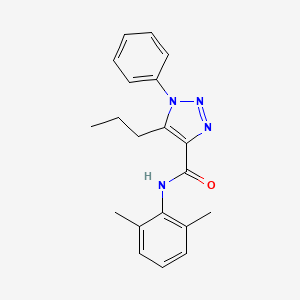

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Attachment of the Phenyl and Dimethylphenyl Groups: The phenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halides or sulfonates as leaving groups.

Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and dimethylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anti-inflammatory properties. N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes.

- Mechanism of Action: The compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by blocking COX enzymes. This mechanism is crucial as it reduces inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen .

Antioxidant Properties

In addition to its anti-inflammatory effects, the compound has shown potential as an antioxidant. It can mitigate oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels in biological systems. This property is particularly beneficial in conditions where oxidative damage contributes to disease progression .

Drug Development

The triazole moiety is a significant scaffold in drug design due to its ability to interact with various biological targets. Compounds like this compound are being explored for their potential in treating inflammatory diseases and possibly other conditions such as cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and selectivity. Researchers are examining various substitutions on the triazole ring to enhance its biological activity while minimizing side effects .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of this compound significantly reduced swelling compared to control groups treated with standard NSAIDs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed that this compound effectively binds to COX enzymes, suggesting a mechanism for its anti-inflammatory action. Docking simulations indicate favorable interactions between the compound and key active sites within the enzyme structure .

Wirkmechanismus

The mechanism of action of N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lidocaine: A local anesthetic with a similar structural motif, used to block sodium channels in neurons.

Benzocaine: Another local anesthetic, structurally related to lidocaine, used in topical pain relief.

Novocaine: A well-known local anesthetic used in dental procedures.

Uniqueness

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

N-(2,6-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in pharmacological research due to its promising biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C20H22N4O with a molecular weight of 334.4 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Studies have indicated that derivatives of triazoles can enhance neuroprotection by inhibiting neuroinflammatory pathways and reducing amyloid-beta aggregation, which is critical in conditions like Alzheimer's disease .

- Cholinesterase Inhibition : Some triazole derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant in treating cognitive disorders .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Neuroprotective Effects

In a study examining the neuroprotective properties of triazole derivatives, it was found that this compound significantly improved cognitive functions in scopolamine-induced memory impairment models. The compound exhibited an IC50 value for neuroprotection against nitric oxide production at approximately 2.91±0.47μM and showed good blood-brain barrier permeability .

Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory activity of similar triazole compounds. The study revealed that modifications to the triazole structure could enhance AChE inhibition potency. For instance, certain derivatives achieved IC50 values as low as 0.23μM, demonstrating their potential as therapeutic agents for Alzheimer's disease .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-9-17-19(22-23-24(17)16-12-6-5-7-13-16)20(25)21-18-14(2)10-8-11-15(18)3/h5-8,10-13H,4,9H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPMKCJJGNQZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.